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3-Indoleacetic acid (Sodium)

Cat. No.: B12511399
M. Wt: 198.17 g/mol
InChI Key: IVIOYFFABXNWMP-UHFFFAOYSA-N
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Description

Significance of 3-Indoleacetic Acid as a Phytohormone

3-Indoleacetic acid is the principal, naturally occurring auxin in plants, exercising significant control over numerous aspects of their life cycle. wikipedia.orgtaylorandfrancis.com The term "auxin" itself is derived from the Greek word auxein, meaning "to grow" or "to increase," which aptly describes its primary functions. nih.govphytohormones.infoplantlet.org IAA's influence is concentration-dependent, and its precise distribution throughout the plant creates patterns that guide development. wikipedia.org

The core physiological processes regulated by IAA include:

Cell Elongation and Division: IAA is a primary driver of cell enlargement and division, which are the foundational processes for plant growth. taylorandfrancis.combertin-bioreagent.comscbt.com

Tissue and Organ Development: It is essential for the differentiation of vascular tissues (xylem and phloem) and the formation of plant organs. nih.govtaylorandfrancis.com IAA is instrumental in root initiation, including both lateral and adventitious roots, which enhances the plant's ability to absorb nutrients. taylorandfrancis.com

Apical Dominance: The phenomenon where the central, apical bud dominates over the lateral buds is controlled by IAA synthesized in the apical meristem. gcwgandhinagar.com

Tropisms: IAA mediates plant responses to environmental stimuli, such as phototropism (bending towards light) and geotropism (growth in response to gravity). taylorandfrancis.com

Fruit Development and Flowering: It plays a role in the growth and development of fruit and the flowering process. wikipedia.org

The production of IAA is not limited to plants; many plant-associated microorganisms, including fungi and bacteria, can also synthesize it. nih.gov This microbial IAA can significantly influence the host plant's growth and development, particularly in the root system. nih.govtaylorandfrancis.com

Historical Trajectories in Auxin Research and Discovery

The path to understanding 3-Indoleacetic acid began long before its chemical identification, with foundational experiments in the late 19th and early 20th centuries. Auxins were the first class of plant hormones to be discovered. phytohormones.infogcwgandhinagar.com

The journey of discovery involved several key scientists and experiments:

Charles and Francis Darwin (1880): In their book "The Power of Movement in Plants," the Darwins described experiments on canary grass (Phalaris canariensis) coleoptiles. phytohormones.infogcwgandhinagar.com They demonstrated that when exposed to unidirectional light, the coleoptile tip perceived the stimulus and transmitted a signal downwards, causing the coleoptile to bend towards the light. gcwgandhinagar.combiologydiscussion.com This was the first indication of a transmissible growth-regulating substance in plants. gcwgandhinagar.com

Peter Boysen-Jensen (1910-1913): Building on the Darwins' work, Boysen-Jensen showed that the growth-promoting signal could pass through a permeable gelatin block but was stopped by an impermeable mica plate, confirming it was a chemical substance. biologydiscussion.com

Árpád Paál (1919): Paál further supported the chemical messenger theory by decapitating coleoptile tips and replacing them eccentrically on the stump. biologydiscussion.com He observed that the side on which the tip was placed grew faster, causing the coleoptile to bend even in the dark. biologydiscussion.com

Frits Went (1928): The Dutch biologist Frits Went is credited with definitively proving the existence of this chemical messenger. wikipedia.org He collected the substance from coleoptile tips into an agar (B569324) block. biologydiscussion.com When this agar block was placed on a decapitated coleoptile, it stimulated growth. wikipedia.orgbiologydiscussion.com Went named this substance "auxin." plantlet.orgbiologydiscussion.com His Avena curvature test became the standard bioassay for quantifying auxin activity. biologydiscussion.com

Kogl and Haagen-Smit (1931): These researchers isolated a compound with auxin-like activity from human urine, which they named auxin A. phytohormones.infobiologydiscussion.com Shortly after, in 1934, Kogl found that heteroauxin, later identified as Indole-3-acetic acid (IAA), was the actual auxin present in plants. biologydiscussion.com IAA had been discovered as a fermentation product as early as 1885 by Salkowski, but its role as a plant hormone was not established for nearly 50 years. phytohormones.info

These historical milestones laid the groundwork for the intensive study of IAA and its central role in plant physiology.

Research Findings and Compound Data

Table 1: Key Historical Milestones in Auxin Discovery

Year Scientist(s) Key Contribution/Discovery Organism/Source Reference(s)
1880 Charles & Francis Darwin Postulated the existence of a transmissible signal from the coleoptile tip responsible for phototropism. Canary Grass (Phalaris canariensis) phytohormones.info, biologydiscussion.com, gcwgandhinagar.com
1910-1913 Peter Boysen-Jensen Demonstrated the chemical nature of the signal by showing it could diffuse through a gelatin block. Oat (Avena) Coleoptiles biologydiscussion.com
1919 Árpád Paál Showed that placing the tip off-center on the coleoptile stump caused bending, supporting the chemical messenger theory. Oat (Avena) Coleoptiles biologydiscussion.com
1928 Frits W. Went Isolated the growth-promoting substance into agar blocks and named it "auxin." Developed the Avena curvature test. Oat (Avena) Coleoptiles biologydiscussion.com, wikipedia.org
1931 Kogl & Haagen-Smit Isolated "auxin A" and later "heteroauxin" from human urine. Human Urine phytohormones.info, biologydiscussion.com

| Fruit Development | Promotion | Plays a role in the growth and maturation of fruits. | wikipedia.org |

Table 3: Chemical Compounds Mentioned in this Article | Compound Name | | | :--- | | 3-Indoleacetic acid | | 3-Indoleacetic acid (sodium salt) | | Auxin A | | Ethylene | | Gibberellic acid | | Abscisic acid | | Indole-3-acetaldehyde | | Indole-3-acetonitrile | | Indole-3-butyric acid | | Phenylacetic acid | | 4-chloro indole (B1671886) acetic acid | | Tryptophan |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NNaO2 B12511399 3-Indoleacetic acid (Sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NNaO2

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);

InChI Key

IVIOYFFABXNWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O.[Na]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 3 Indoleacetic Acid

Tryptophan-Dependent Biosynthetic Routes

In tryptophan-dependent pathways, the amino acid L-tryptophan serves as the primary precursor for IAA synthesis. nih.gov Several distinct pathways, often operating in parallel or in a tissue-specific manner, have been elucidated. These pathways are typically named after a key intermediate compound. pnas.orgoup.com

The Indole-3-Pyruvic Acid (IPyA) pathway is recognized as the main route for IAA biosynthesis in plants. jircas.go.jpnih.govoup.comjircas.go.jp This highly conserved pathway consists of a two-step enzymatic reaction. pnas.orgnih.gov

First, tryptophan is converted to indole-3-pyruvic acid (IPyA) through a transamination reaction. This step is catalyzed by a family of aminotransferases known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, TRYPTOPHAN AMINOTRANSFERASE-RELATED (TARs). jircas.go.jppnas.orgpnas.org In the second step, IPyA is converted into IAA. This reaction is mediated by the YUCCA (YUC) family of flavin-containing monooxygenases, which catalyze the oxidative decarboxylation of IPyA. jircas.go.jpnih.govpnas.org Genetic studies have shown that the TAA and YUC families of enzymes work sequentially in the same pathway to convert tryptophan to IAA. pnas.org In some bacteria, the pathway can proceed from IPyA to indole-3-acetaldehyde (IAAld) via an indole-3-pyruvate decarboxylase (IPDC), with IAAld subsequently being oxidized to form IAA. nih.govoup.com

Table 1: Key Steps in the Indole-3-Pyruvic Acid (IPyA) Pathway

Step Precursor Intermediate/Product Key Enzyme(s) Organism(s)
1 L-Tryptophan Indole-3-pyruvic acid (IPyA) TAA1 / TARs (Aminotransferases) Plants
2 Indole-3-pyruvic acid (IPyA) 3-Indoleacetic acid (IAA) YUCCA (Flavin monooxygenases) Plants
2a (alternate) Indole-3-pyruvic acid (IPyA) Indole-3-acetaldehyde (IAAld) Indole-3-pyruvate decarboxylase (IPDC) Bacteria, Fungi plos.org

The Indole-3-Acetamide (B105759) (IAM) pathway is a well-characterized, two-step route for IAA synthesis, particularly in phytopathogenic and symbiotic bacteria. nih.govoup.comnih.gov The first step involves the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, which is encoded by the iaaM gene. oup.compnas.org Subsequently, IAM is hydrolyzed to produce IAA and ammonia by an IAM hydrolase, an enzyme encoded by the iaaH gene. nih.govoup.com This pathway is notably used by bacteria like Agrobacterium tumefaciens to induce tumor formation in host plants through the overproduction of IAA. nih.gov While plants possess the ability to convert IAM to IAA, the synthesis of IAM from tryptophan is primarily associated with microorganisms. pnas.orgnih.gov

Table 2: Key Steps in the Indole-3-Acetamide (IAM) Pathway

Step Precursor Intermediate/Product Key Enzyme(s) / Gene(s) Organism(s)
1 L-Tryptophan Indole-3-acetamide (IAM) Tryptophan-2-monooxygenase (iaaM) Bacteria nih.govoup.com

The Tryptamine (B22526) (TAM) pathway is operational in both plants and various microorganisms. nih.gov This pathway involves a series of three enzymatic conversions. It begins with the decarboxylation of tryptophan to produce tryptamine (TAM), a reaction catalyzed by tryptophan decarboxylase. nih.govyoutube.com In the second step, TAM is oxidized by an amine oxidase to form indole-3-acetaldehyde (IAAld). nih.gov Finally, IAAld is converted to IAA by the action of an aldehyde dehydrogenase. nih.gov

Table 3: Key Steps in the Tryptamine (TAM) Pathway

Step Precursor Intermediate/Product Key Enzyme(s) Organism(s)
1 L-Tryptophan Tryptamine (TAM) Tryptophan decarboxylase Plants, Microorganisms nih.gov
2 Tryptamine (TAM) Indole-3-acetaldehyde (IAAld) Amine oxidase Plants, Microorganisms nih.gov

The Indole-3-Acetaldoxime (IAOx) pathway is a route for IAA biosynthesis that is particularly prominent and well-studied in the Brassicaceae family, including Arabidopsis thaliana. jircas.go.jpresearchgate.net It is considered a species-specific pathway rather than a universal one. pnas.orgnih.gov The pathway starts with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 monooxygenases, specifically the enzymes CYP79B2 and CYP79B3 in Arabidopsis. pnas.orgpnas.org

IAOx serves as a critical branch-point intermediate for the synthesis of IAA, as well as other compounds like indole (B1671886) glucosinolates and camalexin. pnas.orgcabidigitallibrary.org For IAA production, IAOx is converted to indole-3-acetonitrile (IAN). nih.govpnas.org The final step involves the hydrolysis of IAN to IAA, a reaction catalyzed by nitrilase enzymes. nih.govresearchgate.net While this pathway is well-documented in certain plants, its operation in microorganisms is less understood. nih.gov

Table 4: Key Steps in the Indole-3-Acetaldoxime (IAOx) / Indole-3-Acetonitrile (IAN) Pathway

Step Precursor Intermediate/Product Key Enzyme(s) Organism(s)
1 L-Tryptophan Indole-3-acetaldoxime (IAOx) CYP79B2, CYP79B3 (Cytochrome P450s) Brassicaceae (e.g., Arabidopsis) pnas.orgpnas.org
2 Indole-3-acetaldoxime (IAOx) Indole-3-acetonitrile (IAN) Indoleacetaldoxime dehydratase researchgate.net Brassicaceae

The Tryptophan Side-Chain Oxidase (TSO) pathway is a less common and more direct route for IAA synthesis that has been identified in certain bacteria, such as Pseudomonas fluorescens. nih.govnih.gov In this pathway, tryptophan is directly converted into indole-3-acetaldehyde (IAAld) by the enzyme tryptophan side-chain oxidase. nih.gov Subsequently, IAAld is oxidized to IAA by an indole-3-acetaldehyde dehydrogenase. nih.gov Compared to other tryptophan-dependent routes like the IAM and IPyA pathways, the TSO pathway is considered to have a weaker capacity for IAA synthesis. nih.gov

Table 5: Key Steps in the Tryptophan Side-Chain Oxidase (TSO) Pathway

Step Precursor Intermediate/Product Key Enzyme(s) Organism(s)
1 L-Tryptophan Indole-3-acetaldehyde (IAAld) Tryptophan side-chain oxidase Pseudomonas fluorescens nih.gov

Tryptophan-Independent Biosynthetic Routes

Evidence for a tryptophan-independent pathway for IAA synthesis first emerged from studies on tryptophan-deficient mutants of maize and Arabidopsis, which were still capable of producing IAA. nih.govscilit.com This pathway remains less characterized than the tryptophan-dependent routes, and some of the evidence has been described as equivocal. nih.gov

It is hypothesized that in this pathway, IAA is synthesized from an intermediate of the tryptophan synthesis pathway, bypassing tryptophan itself. pnas.org Potential precursors include indole-3-glycerol phosphate (IGP) or free indole. nih.govresearchgate.netmdpi.com A key enzyme implicated in this route is indole synthase (INS), which is a homolog of the tryptophan synthase alpha-subunit. nih.gov It is proposed that INS may divert IGP or another precursor away from tryptophan production and channel it towards the synthesis of IAA. pnas.org This pathway may hold particular importance during specific developmental stages, such as early embryogenesis, where it could work in concert with tryptophan-dependent routes to regulate plant development. pnas.org

Genetic and Enzymatic Regulation of 3-Indoleacetic Acid Biosynthesis

The biosynthesis of 3-Indoleacetic acid (IAA), the primary auxin in plants, is a meticulously regulated process, crucial for virtually every aspect of plant growth and development. This regulation occurs at multiple levels, from the genetic transcription of biosynthetic genes to the post-transcriptional modification of their products and the enzymatic activity of the resulting proteins.

The predominant pathway for IAA biosynthesis in plants is a two-step process involving the TAA/TAR and YUC gene families. The first step is the conversion of tryptophan to indole-3-pyruvic acid (IPA), catalyzed by aminotransferases encoded by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) and TRYPTOPHAN AMINOTRANSFERASE RELATED (TAR) genes. The second and rate-limiting step is the conversion of IPA to IAA, which is mediated by the YUCCA (YUC) family of flavin monooxygenase-like enzymes. Genetic studies have demonstrated that the TAA and YUC families function in the same auxin biosynthetic pathway and are critical for various developmental processes, including embryogenesis, flower development, and root formation. In Arabidopsis, there are 5 TAA/TAR genes and 11 YUC genes.

In many bacteria, alternative pathways for IAA synthesis exist. The indole-3-acetamide (IAM) pathway is well-characterized and involves two key enzymes: tryptophan-2-monooxygenase (IaaM) , which converts tryptophan to IAM, and IAM hydrolase (IaaH) , which converts IAM to IAA. The genes encoding these enzymes, iaaM and iaaH, have been identified in various plant-associated bacteria, including pathogenic and symbiotic species.

Another significant pathway in bacteria is the indole-3-pyruvic acid (IPA) pathway. In this pathway, tryptophan is first converted to IPA. Subsequently, indole-3-pyruvate decarboxylase (IpdC) catalyzes the conversion of IPA to indole-3-acetaldehyde (IAAId), which is then oxidized to IAA. The ipdC gene is a key genetic determinant in this pathway.

A summary of these key enzymes and their functions is presented in the table below.

Enzyme/Gene FamilyFunctionOrganism(s)Pathway
TAA/TAR Converts tryptophan to indole-3-pyruvic acid (IPA)PlantsIPA Pathway
YUC Converts IPA to indole-3-acetic acid (IAA)PlantsIPA Pathway
IaaM Converts tryptophan to indole-3-acetamide (IAM)Bacteria, FungiIAM Pathway
IaaH Converts IAM to IAABacteria, FungiIAM Pathway
IpdC Converts IPA to indole-3-acetaldehyde (IAAId)BacteriaIPA Pathway

The precise spatial and temporal expression of IAA biosynthetic genes is critical for establishing auxin gradients that guide plant development. This is achieved through complex transcriptional and post-transcriptional regulatory networks.

Transcriptional Regulation: The expression of TAA/TAR and YUC genes is controlled by a multitude of transcription factors that respond to developmental and environmental cues. For instance, histone acetylation can activate the transcription of PLETHORA genes, which in turn induce the expression of YUCCA1, linking chromatin remodeling to auxin biosynthesis. Furthermore, epigenetic modifications such as DNA methylation and histone methylation play a role in regulating the expression of auxin biosynthetic genes, contributing to tissue-specific patterns of gene expression. Negative feedback regulation also plays a part, where high levels of IAA can transcriptionally repress genes involved in its own synthesis.

Post-Transcriptional Regulation: Following transcription, the regulation of mRNA processing, such as splicing and stability, can influence the final amount of functional protein produced. While this area is still under investigation, it is recognized that post-transcriptional mechanisms contribute to the fine-tuning of IAA levels. For example, microRNAs (miRNAs) are known to be involved in the post-transcriptional regulation of genes related to auxin signaling and metabolism.

The intricate interplay of these regulatory mechanisms ensures that IAA biosynthesis is tightly controlled, allowing for the precise modulation of plant growth and development in response to internal and external signals.

Microorganism-Mediated 3-Indoleacetic Acid Biosynthesis

A wide array of microorganisms residing in the plant rhizosphere and within plant tissues possess the ability to synthesize IAA. This microbial production of auxin can significantly influence plant growth and development, establishing a complex chemical dialogue between the microbe and its host.

Plant Growth-Promoting Rhizobacteria (PGPR) are a diverse group of bacteria that colonize plant roots and enhance plant growth through various mechanisms, one of which is the production of phytohormones like IAA. It is estimated that over 80% of bacteria isolated from the rhizosphere can produce IAA. The synthesis of IAA by PGPR can stimulate root growth, leading to increased nutrient and water uptake by the plant.

The amount of IAA produced by PGPR can be influenced by environmental factors such as pH, temperature, and the availability of the precursor L-tryptophan. Different bacterial genera, including Azospirillum, Bacillus, Pseudomonas, and Rhizobium, are known to be potent IAA producers. For example, studies have shown that isolates of Bacillus subtilis and Bacillus safensis can produce significant amounts of IAA, particularly when the growth medium is supplemented with tryptophan. The ability of these bacteria to produce IAA under various conditions, including stress, highlights their potential as valuable biofertilizers in agriculture.

Besides rhizobacteria, endophytic fungi, which live within plant tissues without causing disease, are also known producers of IAA. Fungal-produced IAA can modulate plant physiology, contributing to a symbiotic relationship that can enhance plant growth and stress tolerance. For instance, the endophytic fungus Colletotrichum fructicola has been shown to produce high levels of IAA, which can stimulate coleoptile elongation in various plants.

The production of IAA is not limited to beneficial microbes; some plant pathogens also synthesize this auxin to manipulate host development and facilitate infection. Therefore, the role of microbial IAA in plant-microbe interactions is context-dependent, ranging from mutualistic to pathogenic.

Microorganisms utilize several tryptophan-dependent pathways to synthesize IAA, with the indole-3-acetamide (IAM) and indole-3-pyruvic acid (IPA) pathways being the most common.

The IAM pathway involves the conversion of tryptophan to IAA via an indole-3-acetamide intermediate. This two-step process is catalyzed by the enzymes tryptophan-2-monooxygenase (IaaM) and indole-3-acetamide hydrolase (IaaH). The genes encoding these enzymes, iaaM and iaaH, are often found together in bacterial genomes and have been identified in a wide range of bacteria and some fungi.

The IPA pathway proceeds through an indole-3-pyruvic acid intermediate. Tryptophan is first transaminated to IPA, which is then decarboxylated by indole-3-pyruvate decarboxylase (IpdC) to form indole-3-acetaldehyde. This aldehyde is subsequently oxidized to IAA. The ipdC gene is a key marker for this pathway in bacteria.

Other, less common pathways include the tryptamine (TAM) pathway and the indole-3-acetonitrile (IAN) pathway. The presence and dominance of a particular pathway can vary between different microbial species. Large-scale genomic analysis has been instrumental in identifying the distribution of these pathways across diverse bacterial phyla. Understanding the genetic determinants of IAA biosynthesis in these microorganisms is crucial for harnessing their plant growth-promoting potential.

A summary of the primary microbial IAA biosynthetic pathways is provided below.

PathwayKey Intermediate(s)Key Enzyme(s)/Gene(s)Prevalence
Indole-3-acetamide (IAM) Indole-3-acetamideTryptophan-2-monooxygenase (IaaM), Indole-3-acetamide hydrolase (IaaH)Widespread in bacteria and some fungi
Indole-3-pyruvic acid (IPA) Indole-3-pyruvic acid, Indole-3-acetaldehydeIndole-3-pyruvate decarboxylase (IpdC)Common in bacteria
Tryptamine (TAM) Tryptamine, Indole-3-acetaldehydeTryptophan decarboxylasePresent in some bacteria and fungi
Indole-3-acetonitrile (IAN) Indole-3-acetaldoxime, Indole-3-acetonitrileNitrilasePresent in some bacteria and fungi

Mechanisms of Action and Signal Transduction of 3 Indoleacetic Acid

Cellular and Subcellular Mechanisms of 3-Indoleacetic Acid Action

3-Indoleacetic acid (IAA), the most prevalent naturally occurring auxin, orchestrates a wide array of physiological and developmental processes in plants through intricate cellular and subcellular mechanisms. wikipedia.orgnih.govtaylorandfrancis.com Its influence extends from fundamental processes like cell elongation and division to the complex patterning of plant form and structure. wikipedia.orgnih.govtaylorandfrancis.commdpi.com

One of the most well-documented roles of IAA is its promotion of cell elongation, a critical process for plant growth. wikipedia.orgtaylorandfrancis.combiologydiscussion.com The "acid growth theory" provides a framework for understanding this mechanism, suggesting that IAA stimulates proton (H+) extrusion into the cell wall. This acidification of the cell wall activates enzymes, such as expansins, which disrupt the hydrogen bonds between cellulose (B213188) microfibrils and other cell wall polysaccharides. This leads to cell wall loosening, allowing for turgor-driven cell expansion.

IAA also influences the mechanical properties of the cell wall by affecting its protein and hemicellulosic matrix. biologydiscussion.com Furthermore, IAA-induced growth is associated with enhanced synthesis of both nucleic acids and proteins, indicating a broader metabolic activation accompanying cell elongation. biologydiscussion.com Studies have shown that IAA can stimulate RNA polymerase, leading to increased transcription. biologydiscussion.com

IAA is a key regulator of cell division and differentiation, processes fundamental to the development of plant tissues and organs. wikipedia.orgnih.govtaylorandfrancis.commdpi.comoup.com It plays a crucial role in the activity of meristematic tissues, where cell division is prolific. For instance, IAA is known to promote cell division in the cambium, contributing to secondary growth, and is essential for the formation of lateral and adventitious roots. taylorandfrancis.combiologydiscussion.com

The influence of IAA on cell differentiation is evident in the formation of vascular tissues. taylorandfrancis.com It is involved in the differentiation of xylem and phloem, the conductive tissues responsible for water and nutrient transport throughout the plant. The concentration-dependent effects of IAA are critical in these processes, with different thresholds triggering specific developmental programs. oup.com

IAA is also integral to the development of leaves, flowers, and fruits. nih.gov It is involved in leaf morphogenesis and the development of the vascular network within leaves. nih.gov The initiation of both primary and lateral roots is dependent on IAA, highlighting its foundational role in establishing the plant's root system architecture. nih.gov

Table 1: Summary of Cellular and Subcellular Mechanisms of 3-Indoleacetic Acid

MechanismCellular/Subcellular ProcessKey Effects
Cell Elongation and Expansion Acidification of the cell wall, modification of cell wall matrix, stimulation of nucleic acid and protein synthesis.Loosening of the cell wall, increased turgor-driven expansion, overall cell growth.
Cell Division and Differentiation Promotion of mitotic activity in meristems, regulation of cell cycle progression, direction of cell fate.Formation of new cells, development of specialized tissues like vascular bundles (xylem and phloem).
Morphogenesis and Organogenesis Establishment of developmental patterns, regulation of apical dominance, initiation of lateral and adventitious roots.Shaping of the plant body, development of leaves, flowers, and fruits, formation of the root system.

Molecular Signaling Pathways Mediated by 3-Indoleacetic Acid

The diverse effects of IAA are mediated by a sophisticated and highly regulated molecular signaling network. At the core of this network are interactions between specific proteins that perceive the auxin signal and initiate a cascade of events leading to changes in gene expression.

The primary players in the nuclear auxin signaling pathway are the Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins and the Auxin Response Factors (ARFs). mdpi.comfrontiersin.orgmdpi.comfrontiersin.org ARFs are transcription factors that bind to specific DNA sequences called auxin response elements (AuxREs) in the promoters of auxin-responsive genes. frontiersin.org They can either activate or repress the transcription of these genes. frontiersin.org

In the absence or at low concentrations of auxin, Aux/IAA proteins act as repressors. mdpi.comfrontiersin.org They form heterodimers with ARFs, preventing them from regulating their target genes. mdpi.comfrontiersin.orgmdpi.com This repression is often mediated by the recruitment of co-repressor proteins like TOPLESS (TPL). frontiersin.orgfrontiersin.org

When auxin levels increase, IAA binds to a receptor complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome. mdpi.comfrontiersin.orgmdpi.com This degradation frees the ARFs, allowing them to activate or repress the expression of a multitude of genes that drive the various physiological responses to auxin. frontiersin.orgmdpi.com

Table 2: Key Proteins in the Auxin Signaling Pathway

Protein FamilyFunctionInteraction at Low AuxinInteraction at High Auxin
Auxin Response Factors (ARFs) Transcription factors that bind to AuxREs in the promoters of auxin-responsive genes.Form heterodimers with Aux/IAA proteins, leading to repression of gene expression.Released from Aux/IAA repression, allowing for activation or repression of target genes.
Auxin/Indole-3-Acetic Acid (Aux/IAA) Proteins Transcriptional repressors that inhibit ARF activity.Bind to ARFs and recruit co-repressors like TOPLESS (TPL).Targeted for degradation by the 26S proteasome upon auxin binding to the receptor complex.

The perception of auxin occurs through a co-receptor system involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA proteins themselves. frontiersin.orgh1.conih.gov The TIR1/AFB proteins are F-box proteins that are part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. frontiersin.orgoup.com

Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and the degron motif (domain II) of an Aux/IAA protein. h1.cooup.comoup.com This auxin-induced binding event brings the E3 ubiquitin ligase complex into proximity with the Aux/IAA protein, leading to its polyubiquitination and subsequent degradation. mdpi.commdpi.com

The existence of multiple TIR1/AFB and Aux/IAA proteins in plants allows for a combinatorial system of co-receptors with varying affinities for auxin. h1.conih.gov This provides a mechanism for differential auxin sensitivity in various tissues and developmental contexts, contributing to the complexity and specificity of auxin responses. h1.co Studies have shown that different combinations of TIR1/AFB and Aux/IAA proteins form co-receptor complexes with a wide range of auxin-binding affinities, which is largely determined by the specific Aux/IAA protein involved. h1.conih.gov

Integration with Secondary Messenger Systems (e.g., cGMP) and Kinase Cascades (e.g., MAPKs, ERK)

The signaling pathways of 3-Indoleacetic acid (IAA) are intricate and involve the integration of secondary messengers and kinase cascades to orchestrate a wide array of physiological responses in plants. Cyclic guanosine 3',5'-monophosphate (cGMP) has been identified as a critical secondary messenger in auxin signaling. nih.govoup.comresearchgate.net Research has demonstrated that IAA can induce the accumulation of cGMP in plant tissues, such as Arabidopsis roots, by modulating the activity of guanylate cyclase. nih.govresearchgate.net This increase in cellular cGMP levels plays a role in mediating various auxin-dependent developmental processes, including lateral root formation, root hair development, and primary root growth. nih.govresearchgate.net

The mechanism by which cGMP participates in auxin signaling involves its influence on the degradation of Aux/IAA proteins, which are key repressors of auxin-responsive genes. nih.govresearchgate.net Elevated cGMP levels have been shown to enhance the auxin-induced degradation of these repressor proteins, a process modulated by the SCF(TIR1) ubiquitin-proteasome pathway. nih.govresearchgate.net This suggests that cGMP acts as a mediator, amplifying the initial auxin signal and leading to the expression of auxin-regulated genes. nih.gov Furthermore, evidence points towards the involvement of cGMP-dependent protein kinases (PKG) in modulating auxin signaling downstream of cGMP. nih.govresearchgate.net

In addition to secondary messengers, kinase cascades, particularly Mitogen-Activated Protein Kinase (MAPK) cascades, are integral to auxin signal transduction. nih.govfrontiersin.org These cascades, which typically consist of a MAPKKK, a MAPKK, and a MAPK, are highly conserved signaling modules in eukaryotes that transduce extracellular signals into cellular responses. nih.govfrontiersin.orgharvard.edu In the context of auxin signaling, MAPK cascades have been shown to both positively and negatively regulate auxin-responsive gene expression, indicating a complex regulatory network. nih.govnih.gov For instance, some studies have shown that specific MAPK pathways can negatively regulate early IAA-inducible genes. nih.gov Conversely, other research indicates that MAPKs can positively regulate certain auxin-related genes under specific conditions, such as stress. nih.gov

The Extracellular signal-regulated kinase (ERK) pathway, a specific type of MAPK pathway, has also been implicated in mediating the effects of IAA, although much of this research has been conducted in non-plant systems. nih.govnih.gov For example, in animal cells, IAA has been shown to induce the activation of the ERK signaling pathway. nih.gov While the direct translation of these findings to plant systems requires further investigation, the conserved nature of MAPK cascades suggests a potential role for ERK or ERK-like kinases in plant auxin responses. The intricate crosstalk between IAA, secondary messengers like cGMP, and various kinase cascades allows for a highly regulated and context-dependent response to auxin, enabling it to control a vast array of developmental processes.

Table 1: Selected Research Findings on the Integration of IAA Signaling with Secondary Messengers and Kinase Cascades

Signaling Component Organism/System Key Findings Reference
cGMPArabidopsis thaliana rootsIAA induces cGMP accumulation, which promotes lateral root formation and root hair development by enhancing Aux/IAA protein degradation. nih.govresearchgate.net
cGMPMung beancGMP mediates auxin-induced adventitious root formation. oup.com
cGMPSoybeancGMP is involved in auxin-mediated gravitropic bending. oup.com
MAPK CascadeNicotiana protoplastsOverexpression of the MAPKKK, NPK1, blocked the auxin inducibility of the GH3 promoter, a known auxin-responsive gene. nih.gov
MAPK CascadeRice rootsUnder cadmium stress, MAPKs were found to positively regulate some auxin-related genes (e.g., OsYUCCA4) and negatively regulate others (e.g., OsPINc). nih.gov
ERK PathwayMurine colitis modelIAA treatment activated the ERK signaling pathway, which was involved in the amelioration of colitis symptoms. nih.gov

Transport and Distribution Dynamics of 3-Indoleacetic Acid

The precise spatial and temporal distribution of 3-Indoleacetic acid (IAA) is fundamental to its function as a key regulator of plant growth and development. This distribution is achieved through a sophisticated and highly regulated transport system that operates at both short and long distances.

Polar Auxin Transport Mechanisms

Polar auxin transport (PAT) is the directional, cell-to-cell movement of auxin, which is a unique characteristic of this phytohormone. nih.gov This process is responsible for establishing and maintaining auxin gradients that are crucial for a multitude of developmental processes, including embryogenesis, organ formation, and tropic responses. The underlying mechanism of PAT is explained by the chemiosmotic model. nih.gov

According to this model, the pH difference between the slightly acidic apoplast (cell wall space) and the more neutral cytoplasm drives the transport of IAA. In the acidic environment of the cell wall, a significant portion of IAA is in its protonated, uncharged form (IAAH). This lipophilic form can passively diffuse across the plasma membrane into the cell. Inside the cytoplasm, which has a higher pH, IAAH dissociates into its anionic form (IAA⁻). This charged form is unable to readily diffuse back across the plasma membrane and is effectively trapped within the cell. The exit of IAA⁻ from the cell is therefore dependent on specific efflux carrier proteins that are asymmetrically localized on the plasma membrane, thus conferring directionality to the transport.

Role of Influx and Efflux Carrier Systems (e.g., AUX/PIN proteins)

The cell-to-cell movement of auxin is facilitated by the coordinated action of influx and efflux carrier proteins. The primary family of auxin influx carriers is the AUXIN1/LIKE-AUX1 (AUX/LAX) proteins. nih.govoup.com These proteins function as auxin-proton symporters, actively transporting IAA⁻ from the apoplast into the cytoplasm. nih.gov The expression and localization of AUX/LAX proteins are critical for various developmental processes, including root gravitropism and lateral root formation, by ensuring the efficient uptake of auxin into specific cells. oup.com

The efflux of auxin from the cell is primarily mediated by the PIN-FORMED (PIN) family of proteins. nih.govoup.com These efflux carriers are asymmetrically localized on the plasma membrane of cells, and it is this polar localization that determines the direction of auxin flow. nih.gov For example, in the root tip, the basal localization of PIN proteins in the vascular cylinder directs auxin towards the root apex, while their apical localization in the epidermal cells redirects auxin back up into the elongation zone. The dynamic regulation of PIN protein localization and activity is a key mechanism by which plants can alter auxin distribution in response to developmental and environmental cues. In addition to PIN proteins, some members of the ATP-binding cassette (ABC) transporter family, specifically the P-glycoprotein (PGP) subfamily, also function as auxin efflux carriers. oup.com

Long-Distance Transport via Vascular Systems (e.g., Phloem Loading)

In addition to short-range polar transport, 3-Indoleacetic acid is also transported over long distances throughout the plant via the vascular tissues, primarily the phloem. nih.govnih.gov This long-distance transport allows for the coordination of growth and development between different parts of the plant, such as between the shoot, where auxin is predominantly synthesized, and the roots.

The mechanism of IAA loading into the phloem involves both passive and active transport processes. nih.govoup.com Studies have shown that IAA can enter the phloem through a carrier-mediated pathway, as well as by passive diffusion. nih.govoup.com The auxin influx carrier AUX1 has been implicated in facilitating the loading of IAA into the leaf vascular system. biologists.comwikipedia.org Once inside the phloem sieve tubes, auxin is transported along with sugars and other photoassimilates via the bulk flow of the translocation stream. nih.govwikipedia.org This unregulated bulk flow in the mature phloem represents a major pathway for the movement of auxin away from its primary sites of synthesis in the young leaves. nih.gov

Spatial and Temporal Regulation of Auxin Gradients in Plant Tissues

The establishment and maintenance of precise spatial and temporal gradients of 3-Indoleacetic acid are critical for orchestrating plant development. These gradients, which can be thought of as patterns of auxin maxima and minima, provide positional information that guides cell fate and tissue patterning. The formation of these gradients is a dynamic process that is regulated by a combination of local auxin biosynthesis, metabolism, and, most importantly, polar auxin transport.

The polar localization of PIN auxin efflux carriers is a key determinant of the direction of auxin flow and, consequently, the establishment of auxin gradients. nih.gov The dynamic regulation of PIN protein expression and subcellular localization in response to both developmental and environmental signals allows for the flexible and precise control of auxin distribution. For example, during embryogenesis, the concerted action of different PIN proteins establishes the primary auxin gradients that define the apical-basal axis of the plant body. Similarly, in the shoot apical meristem, the formation of local auxin maxima, driven by the convergence of PIN1-mediated auxin transport, triggers the initiation of new leaves and flowers in a regular pattern known as phyllotaxis. The ability to dynamically modulate auxin gradients over time and space is a fundamental mechanism that allows plants to adapt their growth and development to changing conditions.

Table 2: Key Proteins Involved in 3-Indoleacetic Acid Transport

Protein Family Function Mechanism of Action Key Members
AUX/LAXAuxin InfluxFunctions as an auxin-proton symporter, actively transporting IAA⁻ into the cell.AUX1, LAX1, LAX2, LAX3
PIN-FORMED (PIN)Auxin EffluxAsymmetrically localized on the plasma membrane to facilitate directional auxin transport out of the cell.PIN1, PIN2, PIN3, PIN4, PIN7
ABCB/PGPAuxin EffluxATP-binding cassette transporters that contribute to auxin efflux.PGP1, PGP19

Physiological and Developmental Roles of 3 Indoleacetic Acid in Plants

Regulation of Root System Architecture and Development

Indole-3-acetic acid exerts a complex, dose-dependent control over primary root elongation. While essential for root development, the concentration of IAA is critical, as concentrations that are optimal for other plant parts can be inhibitory to root growth. nih.govagriplantgrowth.com Research has demonstrated that roots are highly sensitive to fluctuations in IAA levels. nih.gov

Studies on Arabidopsis thaliana have shown that while low concentrations of IAA can promote primary root elongation, higher concentrations tend to inhibit it. This bimodal effect underscores the precise regulation required for optimal root growth. nih.gov In maize (Zea mays), the response to exogenous IAA was found to depend on the initial elongation rate of the roots. Fast-growing roots were promoted by low concentrations of IAA, whereas slow-growing roots were inhibited by all tested concentrations. nih.gov A negative correlation has been observed between the endogenous levels of IAA within the root elongation zone and the rate of growth, suggesting that higher internal concentrations of the hormone are associated with reduced elongation. nih.gov

Table 1: Effect of Exogenous 3-Indoleacetic Acid (IAA) on Primary Root Elongation in Maize (Zea mays cv LG 11).
Initial Root Growth RateIAA ConcentrationObserved Effect on ElongationReference
FastLowPromotion nih.gov
SlowAnyInhibition nih.gov

The formation of lateral roots, which significantly increases the surface area for nutrient and water absorption, is actively promoted by IAA. taylorandfrancis.comnih.gov The process of lateral root initiation is dependent on the accumulation of IAA in specific pericycle cells, which are the founder cells for these new roots. cas.cz

Table 2: Concentration-Dependent Effects of 3-Indoleacetic Acid (IAA) on Lateral Root Initiation in Arabidopsis thaliana.
IAA ConcentrationEffect on Lateral Root InitiationReference
Low (e.g., 1-5 nM)Promotive researchgate.net
High (e.g., 25 nM)Inhibitory researchgate.net

Adventitious roots arise from non-root tissues, such as stems, and are crucial for the vegetative propagation of many plant species. IAA plays a significant role in inducing the formation of these roots. mdpi.com The application of exogenous IAA can stimulate the division of cells, leading to the development of adventitious root primordia. agriplantgrowth.com

In pea (Pisum sativum) cuttings, the application of IAA was found to increase the internal levels of the hormone, which then rapidly decreased. nih.gov The rooting ability of IAA was found to be less than that of Indole-3-butyric acid (IBA), which maintained elevated internal levels for a longer period. nih.gov In avocado (Persea americana) microcuttings, endogenous IAA levels remained relatively constant during rooting in control cuttings, but increased in cuttings treated with IBA, suggesting a potential conversion of IBA to IAA or an IBA-induced synthesis of IAA. avocadosource.com Research on Arabidopsis stem segments has shown that adventitious rooting is likely due to an interaction between endogenous IAA and exogenously applied IBA. nih.gov

Shoot and Stem Development and Responses

IAA is synthesized in the apical bud and young leaves and is transported down the stem, where it regulates various aspects of shoot and stem development, including the maintenance of apical dominance and the promotion of stem elongation. wikipedia.org

Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. wikipedia.org This is controlled by IAA produced in the shoot apical meristem. nih.govwikipedia.org This IAA is transported down the stem and inhibits the growth of axillary (lateral) buds. nih.govwikipedia.orgunlv.edu

The removal of the apical bud (decapitation) eliminates the primary source of IAA, leading to a decrease in its concentration in the stem. wikipedia.org This reduction in IAA allows the lateral buds to break dormancy and grow, resulting in a bushier plant architecture. wikipedia.org The application of IAA to the cut surface of a decapitated shoot can restore the inhibitory effect on the lateral buds, demonstrating the direct role of this hormone in maintaining apical dominance. unlv.edu This process is understood to involve an interaction with another class of plant hormones, cytokinins, where IAA influences cytokinin synthesis and transport. unlv.edu

Table 3: Role of 3-Indoleacetic Acid (IAA) in Apical Dominance.
ConditionIAA Level from ApexState of Lateral BudsReference
Intact ApexHighDormant (Inhibited) nih.govwikipedia.org
Apex Removed (Decapitated)LowGrowth is Stimulated wikipedia.org
Apex Removed + Exogenous IAAHigh (Artificially)Dormant (Inhibited) unlv.edu

In intact, light-grown pea (Pisum sativum) seedlings, exogenously applied IAA was shown to strongly promote stem elongation, with a more significant relative promotion observed in dwarf varieties compared to tall varieties. oup.com The magnitude of this growth promotion was correlated with the concentration of the applied IAA. oup.com Studies on excised bean (Phaseolus vulgaris) internode sections demonstrated a direct relationship between the concentration of IAA within the tissue and the growth response, with the maximum rate of curvature (a measure of elongation) being proportional to the logarithm of the applied IAA recovered in the tissue. nih.gov Research has also indicated that phytochrome-mediated changes in stem elongation rates, in response to red and far-red light, may be partly based on modulating the level of IAA within the epidermis of the growing stem. researchgate.net

Vascular Tissue Differentiation

3-Indoleacetic acid (IAA), the primary auxin in plants, plays a crucial role in the differentiation of vascular tissues, namely the xylem and phloem. researchgate.netnih.gov This process is fundamental for the transport of water, nutrients, and signaling molecules throughout the plant. The formation of these vascular networks is intricately linked to auxin distribution and signaling pathways.

The "canalization of flow" hypothesis posits that auxin flows from a source (e.g., young leaves) and becomes channeled into specific cell files. nih.gov These files, with high auxin flux, are then induced to differentiate into vascular strands. Polar auxin transport, mediated by influx and efflux carriers, is essential for establishing and maintaining these auxin gradients. nih.gov Inhibition of this transport disrupts normal vascular patterning, leading to altered leaf venation and other developmental defects. nih.gov

Research has shown that local auxin sources can induce the formation of new vascular connections. usp.br For instance, applying IAA to a suitable stem segment can result in the formation of a continuous vascular strand connecting the auxin source with the existing vascular system in the stem. usp.br This demonstrates the instructive role of auxin in guiding vascular development.

In Arabidopsis thaliana, genes such as MONOPTEROS (MP) are critical for relaying auxin signals in vascular development. usp.br Mutants in this gene exhibit impaired vascular continuity, highlighting the genetic underpinnings of auxin-mediated vascular differentiation. usp.br Furthermore, studies have demonstrated that auxin signaling within the procambial and cambial tissues is essential for both tissue attachment and vascular formation during processes like grafting. oup.com

Key Factors in Auxin-Mediated Vascular Differentiation
FactorRoleSupporting Evidence
Polar Auxin TransportEstablishes and maintains auxin gradients necessary for vascular patterning. nih.govChemical inhibition of transport alters venation patterns. nih.gov
Auxin GradientsInduces differentiation of specific cell files into vascular strands. nih.govHigh auxin concentrations are observed in regions of vascular development. nih.gov
MONOPTEROS (MP) GeneA key transcription factor that responds to auxin signals to regulate vascular formation. usp.brmp mutants show severe defects in vascular continuity. usp.br
Procambial and Cambial TissuesSite of auxin signaling that drives tissue attachment and vascular differentiation. oup.comBlocking auxin response in these tissues inhibits graft healing. oup.com

Reproductive and Seed Development

3-Indoleacetic acid is indispensable for multiple stages of flower development, from the initial formation of the floral primordia to ensuring fertility. jipb.netibcas.ac.cn Disruptions in auxin biosynthesis, transport, or signaling can lead to a complete failure in flower formation or significant defects in floral organ identity and number. jipb.netibcas.ac.cn

Auxin maxima, or localized areas of high auxin concentration, are crucial for specifying the sites where floral primordia will initiate at the periphery of the inflorescence meristem. oup.com Once initiated, auxin continues to play a vital role in the growth and patterning of floral organs such as sepals, petals, stamens, and carpels. oup.com For example, high concentrations of free auxin in the anthers are thought to synchronize flower development by influencing the development of adjacent floral organs. researchgate.net

Furthermore, auxin is implicated in ensuring reproductive success. It is involved in processes that lead to successful pollination and fertilization. oup.com Studies in Arabidopsis have shown that mutants with defects in auxin pathways exhibit profound abnormalities in flower development, which can differ from those seen in mutants for floral organ identity or meristem identity genes. ibcas.ac.cn This underscores the unique and fundamental role of auxin in orchestrating the complex process of flower formation.

Role of 3-Indoleacetic Acid in Flower Development
Developmental StageFunction of IAAConsequence of Disruption
Floral Primordia InitiationSpecifies the site of flower initiation through the formation of auxin maxima. oup.comFailure of flower formation. jipb.netibcas.ac.cn
Floral Organ IdentityPlays an essential role in specifying the number and identity of floral organs. jipb.netibcas.ac.cnDefects in floral organ number and arrangement. oup.com
Floral Organ GrowthMediates the growth and patterning of developing floral organs. oup.comAbnormal floral morphology. ibcas.ac.cn
FertilityInvolved in later events that ensure reproductive success. oup.com High auxin in the stigma supports xylem development for fertilization. researchgate.netReduced fertility or male sterility. nih.gov

The role of 3-Indoleacetic acid in seed development is multifaceted, influencing everything from embryogenesis to dormancy and germination. nih.gov High levels of free auxins and their metabolites are present during both the early and late stages of seed development, indicating its continuous importance. nih.gov

During embryogenesis, auxin is critical for processes such as ovule fertilization and establishing the polarity of the young embryo. nih.gov Mutants that are deficient in auxin biosynthesis, transport, or response often show defects in embryo development. nih.gov Auxin synthesized in the developing endosperm can be transported to the maternal integuments, where it is necessary for the proper development of the seed coat. nih.govmdpi.com

In addition to its role in seed formation, auxin also influences seed dormancy and germination, often in conjunction with other hormones like abscisic acid (ABA). nih.gov Recent studies have shown that auxin can promote seed dormancy by stimulating ABA signaling. nih.gov Conversely, it can also affect seed germination by altering the ratio of ABA to gibberellins (B7789140) (GAs). nih.gov While gibberellins are the primary triggers for germination, IAA plays a supportive role by stimulating early root cell elongation and lateral root initiation after germination has begun. pomais.com The effect of auxin on germination can be concentration-dependent, with low concentrations being promotional and high concentrations inhibitory. csic.es

Influence of 3-Indoleacetic Acid on Seed Processes
ProcessSpecific Role of IAAKey Findings
EmbryogenesisEssential for ovule fertilization and establishing embryo polarity. nih.govAuxin-deficient mutants exhibit defects in embryo development. nih.gov
Endosperm and Seed Coat DevelopmentAuxin from the endosperm is required for seed coat development. nih.govmdpi.comDown-regulation of auxin biosynthesis in the endosperm impacts seed coat formation. nih.gov
Seed DormancyPromotes dormancy, acting in conjunction with ABA. nih.govAuxin-mediated inhibition of germination is dependent on ABA. nih.gov
Seed GerminationPlays a supportive role by enhancing post-germination growth, particularly root development. pomais.comThe effect is concentration-dependent; high levels can inhibit germination. csic.es

Responses to Environmental Cues (Tropisms)

Phototropism is the directional growth of a plant in response to a light stimulus, a phenomenon heavily mediated by 3-Indoleacetic acid. wikipedia.org Plant shoots typically exhibit positive phototropism, bending towards a light source to optimize light capture for photosynthesis. wikipedia.org

The process begins with the perception of directional blue light by photoreceptors called phototropins, located at the tip of the shoot. doraagri.com This light perception triggers a lateral redistribution of auxin. doraagri.com More auxin is transported to the shaded side of the shoot, resulting in a higher concentration of IAA on the side away from the light. wikipedia.orgdoraagri.com

This asymmetric auxin distribution leads to differential cell elongation. doraagri.com On the shaded side, the higher auxin concentration stimulates proton pumps in the plasma membrane. doraagri.com This acidifies the cell wall, activating enzymes called expansins that loosen the cellulose (B213188) fibers, making the cell wall more flexible. doraagri.com The increased flexibility allows cells on the shaded side to take up more water and elongate more than the cells on the light-exposed side. doraagri.com This differential growth causes the shoot to bend towards the light source. wikipedia.orgdoraagri.com

Mechanism of Auxin Action in Phototropism
StepDescriptionMolecular Event
1. Light PerceptionDirectional blue light is detected by phototropins at the shoot tip. doraagri.comActivation of phototropin photoreceptors. doraagri.com
2. Auxin RedistributionIAA is transported laterally from the illuminated side to the shaded side of the shoot. wikipedia.orgdoraagri.comAsymmetric distribution of auxin is established.
3. Cell Wall AcidificationHigher auxin on the shaded side activates proton pumps. doraagri.comH+ ions are pumped into the cell wall, lowering its pH. doraagri.com
4. Cell Wall LooseningThe acidic environment activates expansin enzymes. doraagri.comExpansins disrupt hydrogen bonds in the cell wall. wikipedia.org
5. Differential GrowthCells on the shaded side elongate more than cells on the lit side. doraagri.comThe shoot bends towards the light source. doraagri.com

Gravitropism is the growth of a plant in response to gravity, ensuring that roots grow downwards (positive gravitropism) and shoots grow upwards (negative gravitropism). studymind.co.uk 3-Indoleacetic acid is a central regulator of this response, although its effect differs between shoots and roots. wikipedia.org

In both shoots and roots, gravity perception leads to the accumulation of auxin on the lower side of the organ. wikipedia.org In shoots, this higher concentration of auxin on the lower side promotes cell elongation, causing the shoot to bend upwards, away from the pull of gravity. wikipedia.org

Conversely, in roots, the same accumulation of auxin on the lower side inhibits cell elongation. wikipedia.org Root cells are more sensitive to auxin than shoot cells, and the concentration that is stimulatory in shoots becomes inhibitory in roots. wikipedia.orgyoutube.com This inhibition of growth on the lower side, while cells on the upper side continue to elongate, causes the root to bend downwards, in the direction of gravity. wikipedia.org This differential sensitivity of shoots and roots to auxin concentrations is key to their opposite gravitropic responses. wikipedia.org

Studies on maize coleoptiles have shown that a lateral redistribution of IAA occurs within 30 to 40 minutes of a gravitropic stimulus, with the ratio of auxin in the lower half to the upper half reaching approximately 2:1 after 60 minutes. nih.govresearchgate.net This redistribution of auxin precedes the actual curvature of the organ, supporting its causal role in gravitropism. nih.govresearchgate.net

Differential Effects of IAA in Gravitropism
OrganIAA AccumulationEffect on Cell ElongationResulting Growth Direction
ShootLower sidePromotesUpward (Negative Gravitropism) wikipedia.org
RootLower sideInhibitsDownward (Positive Gravitropism) wikipedia.org

Interactions with Other Phytohormone Pathways

3-Indoleacetic acid (IAA), a primary auxin, does not function in isolation. Its regulatory effects on plant physiology are intricately connected with other phytohormone signaling pathways. The final physiological outcome in a plant is often the result of a complex interplay, or cross-talk, between multiple hormones. frontiersin.orgmdpi.com This network of interactions allows plants to finely tune their growth, development, and responses to a constantly changing environment. The balance and ratio between IAA and other hormones are critical, leading to either cooperative (synergistic) or opposing (antagonistic) effects that govern various life processes. ijarbs.comncert.nic.in

Synergistic and Antagonistic Interactions (e.g., Melatonin (B1676174), Salicylic (B10762653) Acid, Cytokinins, Gibberellins, Abscisic Acid)

The interaction between IAA and other key phytohormones can be either synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where one hormone counteracts the effects of another. These interactions are highly context-dependent, varying with tissue type, developmental stage, and environmental conditions. ijarbs.comnih.gov

Melatonin: The relationship between IAA and melatonin is concentration-dependent. At low concentrations, melatonin synergistically promotes the synthesis of IAA and exhibits auxin-like effects on plant growth. nih.govnih.gov Conversely, high concentrations of melatonin can reduce IAA levels, demonstrating an antagonistic relationship. nih.gov In the context of seed germination, IAA can antagonistically suppress the inhibitory effects that melatonin may exert. nih.govnih.gov

Salicylic Acid (SA): The interaction between IAA and salicylic acid is often antagonistic, particularly in the realm of plant immunity. researchgate.net SA is a key hormone in activating defense responses against pathogens, while IAA can sometimes promote susceptibility. researchgate.netjipb.net Research indicates that IAA can inhibit the SA signaling pathway, in some cases mediated by jasmonic acid, thereby negatively regulating disease resistance. researchgate.net However, under certain abiotic stress conditions, a synergistic relationship has been observed where their combined application can ameliorate chemical-induced toxicity. researchgate.net

Cytokinins (CK): IAA and cytokinins exhibit a classic example of hormonal interplay that is fundamental to plant development, acting both synergistically and antagonistically depending on the context. ijarbs.com The ratio of auxin to cytokinin is a critical determinant of organogenesis; a high ratio typically promotes root formation, while a lower ratio favors shoot development. pomais.com In shoot apical meristems, they often act synergistically to maintain the stem cell niche. nih.gov In contrast, they have an antagonistic relationship in regulating root development, where auxin promotes root growth and branching, and cytokinin generally inhibits it. ijarbs.comnih.gov

Gibberellins (GA): IAA and gibberellins predominantly display a synergistic relationship, positively influencing many of the same growth processes, such as stem elongation, fruit development, and germination. nih.govnih.gov Auxin can stimulate the biosynthesis of GA. nih.gov For instance, during tomato fruit initiation, fertilization triggers auxin production, which in turn activates key GA biosynthetic genes. nih.gov Furthermore, GA-induced processes like root elongation have been shown to require auxin signaling. ijarbs.comnih.gov This positive interaction occurs at the levels of hormone biosynthesis and signal transduction. nih.gov

Abscisic Acid (ABA): The interaction between IAA and abscisic acid is largely antagonistic, reflecting their opposing roles in regulating plant growth and stress responses. nih.gov While IAA is a primary growth promoter, ABA is a key growth inhibitor, mediating responses to abiotic stresses like drought and salinity and controlling processes like seed dormancy. mdpi.comnih.gov ABA inhibits physiological processes that are promoted by auxin, such as seed germination and cell expansion. nih.govnih.gov During stress conditions, high levels of ABA can suppress the expression of auxin transport genes, thereby inhibiting root growth. mdpi.com

Table 1: Summary of Synergistic and Antagonistic Interactions of IAA

Interacting Phytohormone Predominant Interaction Type Developmental/Physiological Process Nature of Interaction
Melatonin Concentration-Dependent Plant Growth & Development Synergistic: Low melatonin concentrations promote IAA synthesis. nih.govnih.gov
Seed Germination Antagonistic: IAA suppresses melatonin-induced germination inhibition. nih.gov
Salicylic Acid (SA) Antagonistic Plant Immunity & Disease Resistance IAA signaling can inhibit the SA-mediated defense pathway. researchgate.net
Synergistic Stress Response Co-application can alleviate certain chemical stresses. researchgate.net
Cytokinins (CK) Antagonistic Root Development Auxin promotes root growth while cytokinin inhibits it. ijarbs.com
Synergistic Shoot Development & Organogenesis A balanced IAA/CK ratio controls shoot and callus formation. ijarbs.compomais.com
Gibberellins (GA) Synergistic Stem Elongation, Fruit Development Auxin promotes GA biosynthesis and signaling. nih.govnih.gov
Root Elongation GA-induced root growth requires auxin activity. nih.gov
Abscisic Acid (ABA) Antagonistic Seed Germination & Dormancy IAA promotes germination while ABA inhibits it. nih.gov
Root Growth Under Stress High ABA levels suppress auxin transport and signaling. nih.govmdpi.com

Cross-Talk and Signaling Integration in Plant Development and Stress Responses

Phytohormone cross-talk refers to the intricate communication network where signaling pathways are not linear but are interconnected, influencing one another's synthesis, transport, and signaling cascades. frontiersin.orgmdpi.com IAA is a central hub in this network, integrating various internal and external signals to coordinate a unified response. This integration occurs at multiple levels, from the regulation of biosynthetic genes to direct interactions between signaling proteins. nih.gov

Integration with Melatonin and Salicylic Acid: The cross-talk between IAA and melatonin is crucial for balancing growth with stress adaptation. nih.govnih.gov While IAA signaling is paramount for developmental processes, melatonin signaling plays a significant role in conferring tolerance to biotic and abiotic stresses. nih.govfrontiersin.org Exogenous melatonin application can activate auxin biosynthesis and signaling pathways, suggesting melatonin may act upstream of auxin in some responses. frontiersin.org

The integration of IAA and SA signaling is a cornerstone of the growth-defense trade-off. In many plant-pathogen interactions, the activation of SA-dependent defenses is accompanied by the suppression of auxin signaling to divert resources from growth to defense. nih.gov This cross-talk can involve the stabilization of Aux/IAA repressor proteins, which are key negative regulators of auxin signaling, thereby attenuating auxin responses during an immune reaction. nih.gov

Integration with Cytokinins, Gibberellins, and Abscisic Acid: The integration of IAA and cytokinin signaling is fundamental for the establishment and maintenance of plant meristems. ijarbs.com Their cross-talk involves mutual regulation of biosynthesis and transport. For example, auxin can influence the expression of cytokinin biosynthesis genes, while cytokinins can affect the expression and localization of PIN-FORMED (PIN) proteins, which are essential for polar auxin transport. nih.govtandfonline.com Signaling components also interact, such as when auxin-responsive transcription factors (ARFs) and cytokinin-responsive regulators (type-A ARRs) converge on common target genes. nih.gov

Cross-talk between IAA and GA pathways is vital for promoting cell expansion and organ growth. nih.gov Auxin signaling can lead to the degradation of Aux/IAA proteins, which in turn activates ARF transcription factors. nih.gov These ARFs can then promote the expression of GA biosynthetic genes. nih.gov Concurrently, GA signaling leads to the degradation of DELLA proteins, which are negative regulators of GA responses. nih.gov DELLA proteins can physically interact with components of the auxin signaling pathway, providing another layer of integration. nih.gov

The integration of IAA and ABA signaling pathways is critical for adapting to environmental stress. nih.gov Under stress conditions, ABA can modulate auxin transport by altering the expression of PIN genes. nih.gov For example, ABA-induced transcription factors can directly repress PIN gene expression to inhibit root growth during drought. nih.govnih.gov Conversely, auxin signaling can influence the plant's sensitivity to ABA. This complex interplay allows the plant to halt growth in unfavorable conditions and resume it when conditions improve, ensuring survival and optimizing resource allocation. mdpi.comnih.gov

Table 2: Mechanisms of Cross-Talk and Signaling Integration

Hormone Pair Key Area of Integration Molecular Mechanisms of Cross-Talk
IAA ↔ Melatonin Growth-Stress Balance Melatonin can induce the expression of auxin biosynthesis genes (e.g., YUCCA) and signaling components. frontiersin.org
IAA ↔ Salicylic Acid Growth-Defense Trade-off SA treatment can lead to the stabilization of Aux/IAA repressor proteins, thus inhibiting auxin signaling. nih.gov
IAA ↔ Cytokinins Meristem Function, Organogenesis Mutual regulation of biosynthesis and transport (e.g., CKs affect PIN protein levels); convergence of signaling pathways on common targets. nih.govnih.govtandfonline.com
IAA ↔ Gibberellins Elongation Growth, Fruit Development Auxin promotes GA biosynthesis via ARFs; GA signaling degrades DELLA proteins, which interact with auxin signaling components. nih.govnih.gov
IAA ↔ Abscisic Acid Abiotic Stress Response, Seed Dormancy ABA regulates auxin transport by altering PIN gene expression; Auxin can modulate ABA sensitivity through ARF and ABI transcription factors. nih.govnih.govmdpi.com

Degradation and Homeostasis of 3 Indoleacetic Acid

Enzymatic Degradation Pathways

Enzymatic degradation represents an irreversible mechanism to reduce IAA levels. This catabolic process occurs through distinct pathways depending on the presence or absence of oxygen and the organism involved.

In aerobic conditions, several bacteria and plants actively degrade IAA. In many plant-associated bacteria, including species of Pseudomonas, Paraburkholderia, Acinetobacter, and Enterobacter, the primary aerobic pathway involves the conversion of IAA to catechol. mdpi.com This pathway is encoded by a cluster of genes known as the iac genes. mdpi.comnih.gov The degradation process transforms IAA into a biologically inactive molecule, allowing bacteria to manipulate physiological activities in the host plant. mdpi.com

In plants, the main aerobic degradation pathway involves the oxidation of IAA into 2-oxindole-3-acetic acid (oxIAA). nih.gov This reaction is considered one of the most significant mechanisms for inactivating this hormone. nih.gov The oxidation of IAA is a prevalent method for its catabolism, playing a key role in regulating auxin levels. nih.gov

Anaerobic degradation of IAA has been identified in various bacteria, particularly under denitrifying conditions. nih.govasm.org The denitrifying betaproteobacterium Azoarcus evansii can oxidize IAA completely in the absence of oxygen. nih.gov Early studies on sewage sludge also indicated methanogenic degradation of tryptophan via IAA. nih.gov In plants, certain enzymes like peroxidases can carry out the oxidative decarboxylation of IAA, a major degradation reaction, under strictly anaerobic conditions. nih.gov This process involves a ternary complex of the peroxidase enzyme, IAA, and oxygen, which is kinetically competent even at the initiation stage of the reaction. nih.gov

The degradation of IAA involves specific enzymes and generates a series of intermediate compounds.

In Bacteria: The aerobic degradation pathway encoded by the iac gene cluster has been extensively studied. The process initiates with the hydroxylation of the indole (B1671886) ring, leading through several intermediates to the central metabolite, catechol, which is then further metabolized. nih.govasm.org In Pseudomonas putida 1290, the iacA, iacE, and iacC gene products are involved in sequential steps of the pathway. asm.org

The anaerobic pathway in Azoarcus evansii does not require molecular oxygen but uses electron acceptors like NAD+. nih.gov The initial step is believed to be an anaerobic hydroxylation of the pyrrole (B145914) ring, catalyzed by a dehydrogenase containing a molybdenum cofactor, which produces the enol and keto forms of 2-oxo-IAA. nih.gov

PathwayOrganism ExampleKey Enzymes/GenesKey IntermediatesFinal Product (of initial pathway)
Aerobic Pseudomonas putida, Paraburkholderia phytofirmansIacA, IacE, IacC2-Hydroxyindole-3-acetic acid, Dioxindole-3-acetateCatechol
Anaerobic Azoarcus evansiiMolybdenum cofactor-containing dehydrogenase, Hydantoinase-like enzymeEnol and Keto forms of 2-oxo-IAAComplete oxidation products

In Plants: The primary oxidative pathway in plants is catalyzed by a family of 2-oxoglutarate-dependent-Fe(II) dioxygenases, specifically the DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes. nih.gov These enzymes convert active IAA into the inactive form, 2-oxindole-3-acetic acid (oxIAA). nih.gov Plant peroxidases are also major contributors to the oxidative decarboxylation of IAA. nih.govbiologydiscussion.com This enzymatic reaction can lead to the formation of methyleneoxindole, which may act as a growth inhibitor. biologydiscussion.com

PathwayEnzyme FamilyKey IntermediateKey Product
Oxidative Degradation DIOXYGENASE FOR AUXIN OXIDATION (DAO)-2-oxindole-3-acetic acid (oxIAA)
Oxidative Decarboxylation Plant Peroxidases, IAA-oxidase-Methyleneoxindole

Conjugation and Inactivation Mechanisms

Besides irreversible degradation, IAA levels are controlled through conjugation, a reversible process where IAA is linked to other molecules. biologydiscussion.com This is a primary method for temporarily inactivating IAA and reducing its concentration in tissues. biologydiscussion.com IAA can be conjugated to sugars, forming ester conjugates, or to amino acids, forming amide conjugates. biologydiscussion.comnih.govresearchgate.net

Common amino acid conjugates include IAA-aspartate (IAA-Asp) and IAA-glutamate (IAA-Glu). biologydiscussion.comnih.gov These were once considered solely intermediates for degradation, but are now also understood to be reversible storage forms of the hormone. biologydiscussion.comnih.gov The formation of these conjugates is catalyzed by the GH3 family of amido synthases. nih.govbiologists.com The conjugates can be stored, protected from peroxidation, and transported within the plant. biologydiscussion.com Active IAA can be released from these conjugates through hydrolysis by enzymes such as amido hydrolases. nih.govbiologists.com

A key inactivation pathway involves both conjugation and oxidation. nih.gov IAA is first converted to IAA-Asp or IAA-Glu by GH3 enzymes. These conjugates are then irreversibly oxidized by DAO1 dioxygenase to form 2-oxindole-3-acetic acid-aspartate (oxIAA-Asp) and oxIAA-Glu. Finally, ILR1/ILL amidohydrolases hydrolyze these oxidized conjugates to release the inactive oxIAA. nih.gov

Genetic Regulation of 3-Indoleacetic Acid Degradation Processes

The enzymatic degradation of IAA is under tight genetic control, particularly in bacteria that utilize IAA as a carbon source. The genes responsible for aerobic degradation are typically organized in operons, such as the iac and iad gene clusters. biorxiv.org The expression of these operons is often regulated by transcriptional factors that respond to the presence of IAA or its metabolites. nih.govbiorxiv.org

In many bacteria, including Pseudomonas putida and Acinetobacter baumannii, the iac genes are controlled by a MarR-type transcriptional repressor. nih.govasm.org This repressor binds to the DNA and prevents the expression of the degradation genes. When IAA is present, it can bind to the repressor, causing it to release the DNA and allowing for the transcription of the iac genes. In other organisms, like Paraburkholderia phytofirmans, the regulation is more complex, involving a two-component regulatory system and a LysR-type regulator that appear to respond to both IAA and the intermediate dioxindole-3-acetate. nih.govnih.gov Transcriptomic data show that the iac and iad gene clusters are upregulated in the presence of IAA. biorxiv.org

Regulatory SystemOrganism ExampleRegulator TypeInducer/Effector Molecule
iac operonPseudomonas putidaMarR-type repressorIndole-3-acetic acid (IAA)
iac operonParaburkholderia phytofirmansTwo-component system & LysR-type activatorIAA and Dioxindole-3-acetate
iac operonSome Pseudomonas strainsTwo-component systemNot specified

Role in Maintaining Auxin Homeostasis for Plant Growth and Development

The precise control of IAA concentration is fundamental to nearly every aspect of a plant's life cycle, from embryogenesis to root development and tropic responses. nih.govresearchgate.net Auxin homeostasis is the dynamic equilibrium maintained through the combined actions of biosynthesis, transport, conjugation, and degradation. nih.govbiologists.com This balance ensures that auxin gradients, which provide crucial developmental cues, are established and maintained within plant tissues. biologists.comresearchgate.net

Research Applications and Biotechnological Relevance of 3 Indoleacetic Acid

Applications in Fundamental Plant Science Research

In the realm of basic plant science, 3-Indoleacetic acid is a cornerstone for investigating the intricate mechanisms that govern plant growth and interaction with their environment.

IAA is central to virtually every stage of a plant's life cycle. researchgate.net Researchers utilize IAA to dissect the molecular and cellular events that underpin plant development. It is deeply implicated in regulating cell division, elongation, and differentiation, which are the foundational processes of morphogenesis. longdom.orgresearchgate.net

Key developmental processes investigated using IAA include:

Apical Dominance and Branching: IAA produced in the apical bud inhibits the growth of lateral buds, a phenomenon known as apical dominance. nih.gov Studies involving the application of IAA help to understand the signaling pathways that control plant architecture.

Root System Architecture: IAA is essential for the initiation of lateral and adventitious roots. nih.govmdpi.com Fluctuations in IAA levels and its distribution within root tissues are critical for root development, and research in this area is vital for understanding nutrient and water uptake. nih.gov

Embryogenesis: From the earliest stages of development, localized gradients and surges of IAA are crucial for establishing the basic body plan of the plant, including the formation of the shoot-root axis. biologists.com

Vascular Tissue Differentiation: The hormone stimulates the development of xylem and phloem, the tissues responsible for water and nutrient transport throughout the plant. longdom.org

Table 1: Selected Research Findings on IAA's Role in Plant Development

Developmental ProcessOrganism StudiedKey Research Finding
Apical-Basal Axis FormationArabidopsis thalianaLocalized auxin flows, mediated by PINFORMED (PIN) proteins, establish polarity in the early embryo. biologists.com
Lateral Root FormationArabidopsis thalianaAuxin gradients and maxima in the pericycle are necessary to initiate lateral root primordia. nih.gov
Cell ElongationVariousIAA activates proton pumps in the cell membrane, leading to cell wall acidification and expansion. longdom.org
Flower DevelopmentArabidopsis thalianaAuxin acts as a key morphogenetic trigger in the formation of flower organ primordia. researchgate.net

3-Indoleacetic acid is not only a plant-derived hormone but is also synthesized by a wide range of microorganisms, including bacteria and fungi, that interact with plants. nih.govnih.gov This dual origin makes IAA a critical signaling molecule in the complex dialogues between plants and microbes.

IAA in Pathogenic Interactions: Many plant pathogens have evolved mechanisms to produce IAA or manipulate the host's auxin signaling pathways to promote disease. nih.govoup.com Elevated auxin levels can suppress plant defense responses, making the host more susceptible to infection. oup.combohrium.comnih.gov For instance, the bacterium Agrobacterium tumefaciens introduces genes into the plant genome that lead to the overproduction of IAA, resulting in the formation of crown gall tumors. nih.gov

IAA in Symbiotic Interactions: Conversely, beneficial microbes, such as plant growth-promoting rhizobacteria (PGPR) and mycorrhizal fungi, use IAA to establish symbiotic relationships. nih.govnih.gov Microbial-derived IAA can stimulate root growth, enhancing the plant's ability to acquire nutrients and water, which in turn benefits the microbe. nih.gov For example, Azospirillum brasilense produces IAA which can lead to increased lateral root development in host plants. nih.gov IAA acts as a reciprocal signaling molecule, where it can also affect gene expression and physiology in the microbes themselves. nih.govbohrium.comnih.govoup.comnih.gov

Table 2: Dual Roles of IAA in Plant-Microbe Interactions

Type of InteractionMicroorganism ExampleRole of Microbial IAAOutcome for the Plant
PathogenesisPseudomonas savastanoiInduces gall formation by producing high levels of IAA. nih.govDisease (Olive Knot)
PathogenesisRalstonia solanacearumIncreased IAA levels in infected plants promote disease susceptibility. oup.comDisease (Bacterial Wilt)
Symbiosis (PGPR)Azospirillum brasilensePromotes root development and nutrient uptake. nih.govEnhanced Growth
Symbiosis (Fungi)Trichoderma virensEnhances lateral root growth through an auxin-dependent mechanism. nih.govEnhanced Growth

Biotechnological and Agricultural Research Applications

The profound effects of 3-Indoleacetic acid on plant growth have spurred extensive research into its application in biotechnology and agriculture to improve crop performance, particularly under challenging environmental conditions.

Abiotic stresses such as drought and high salinity are major factors limiting crop productivity worldwide. nih.govnih.gov Research has revealed that IAA and its signaling pathways are crucial for a plant's ability to adapt to these adverse conditions. nih.govfrontiersin.org

Studies in this area focus on how IAA modulates root system architecture to enhance water and nutrient uptake under stress. nih.gov For example, changes in auxin distribution can promote deeper root growth to access water in drought conditions. frontiersin.orgfrontiersin.org Furthermore, auxin influences the expression of various stress-responsive genes through a family of transcription factors known as AUXIN RESPONSE FACTORS (ARFs). nih.govresearchgate.net These ARFs can regulate physiological responses such as maintaining chlorophyll (B73375) content and managing soluble sugar levels to help plants cope with drought and salinity. nih.govresearchgate.net The interaction between melatonin (B1676174) and IAA has also been shown to play a significant role in mediating root changes and stress responses. nih.gov

In controlled environment agriculture, such as hydroponics and vertical farming, every input can be meticulously managed to maximize plant growth and yield. mdpi.comresearchgate.net Research on the application of IAA in these systems aims to optimize hormonal balances for enhanced productivity.

Studies have shown that adding optimal concentrations of IAA to nutrient solutions can significantly improve various growth parameters. For instance, in a study on Agastache rugosa grown in a plant factory, a specific concentration of IAA (10⁻⁷ M) in the nutrient solution was found to effectively enhance both shoot and root fresh weights and increase the production of valuable bioactive compounds. mdpi.comresearchgate.net However, the response to exogenous auxin is highly dependent on the concentration and the plant species. mdpi.com While low concentrations can be stimulatory, high concentrations can inhibit growth. mdpi.comdoraagri.com Research in hydroponic systems with crops like sweet pepper has demonstrated that root-zone application of auxins in the single-digit ppm range can increase marketable yield. scienceinhydroponics.com

Table 3: Examples of IAA Application in Controlled Environment Studies

CropSystemIAA ConcentrationObserved Effect
Agastache rugosaPlant Factory (Hydroponics)10⁻⁷ M and 10⁻⁹ MImproved shoot and root fresh weights; increased leaf gas exchange. mdpi.comresearchgate.net
Sweet PepperPerlite Culture (Hydroponics)~4 ppm NAA + ~10.8 ppm NAA-amideIncreased early and total marketable yield. scienceinhydroponics.com
TomatoHydroponics40 mg/L (2-naphthoxy-acetic acid)Increased average fruit weight and fruit set percentage. ishs.org
SunflowerHydroponics10⁻¹⁰ MEnhanced root and shoot growth. mdpi.com

Microbial biostimulants, which often consist of IAA-producing bacteria or fungi, represent a sustainable approach to enhancing crop production. researchgate.net Research in this field focuses on isolating and characterizing microbes that can promote plant growth and understanding the mechanisms behind their beneficial effects. mdpi.com

The primary mechanism by which many of these biostimulants function is through the production of IAA. nih.gov This microbially-derived IAA directly influences plant physiology, most notably by stimulating root development. nih.gov An expanded root system allows for more efficient uptake of water and nutrients. In addition to IAA production, these microbes often possess other plant growth-promoting traits, such as the ability to solubilize phosphate, fix nitrogen, or produce siderophores, which work in concert with IAA to improve plant health and yield. researchgate.netmdpi.com For example, bacteria from the genus Pseudomonas are known to produce IAA and solubilize phosphate, making them effective biostimulants for crops like lettuce. mdpi.com The use of such microorganisms can enhance plant resilience to abiotic stresses, thereby reducing the reliance on chemical fertilizers. nih.gov

Future Directions and Emerging Research Areas for 3 Indoleacetic Acid

Elucidating Undiscovered Biosynthesis and Degradation Pathways

While the primary tryptophan-dependent pathways of IAA biosynthesis—namely the indole-3-pyruvic acid (IPyA), indole-3-acetamide (B105759) (IAM), tryptamine (B22526) (TAM), and indole-3-acetaldoxime (IAOx) pathways—are well-documented in various plant species, bacteria, and fungi, significant questions remain. nih.govoup.comnih.gov A key area of future research lies in fully unraveling the tryptophan-independent pathway. Evidence suggests the existence of this alternative route, where IAA is synthesized from precursors like indole (B1671886) or indole-3-glycerol phosphate, but the precise enzymatic steps and the genes encoding them are still largely unknown. nih.govoup.com Identifying these components is a major goal, as it could reveal a fundamental and perhaps more ancient mechanism of auxin production in plants.

Furthermore, there is a growing realization that the diversity of IAA biosynthesis may be greater than currently appreciated, with the potential for species-specific or condition-dependent pathways yet to be discovered. scispace.com For instance, some bacteria are known to utilize unique pathways, and similar novelty may exist within the plant kingdom.

On the catabolic side, the primary mechanisms of IAA degradation involve oxidation to 2-oxindole-3-acetic acid (oxIAA) and conjugation to amino acids and sugars in plants. biorxiv.org In aerobic bacteria, two main degradation pathways have been characterized, revolving around the iac and iad gene clusters, which catabolize IAA to catechol and anthranilic acid, respectively. sciengine.combiorxiv.orgcabidigitallibrary.org Future research will likely focus on identifying novel degradation pathways in a wider range of organisms and environments. The discovery of new bacterial operons, such as the iad operon in Variovorax, which inactivates IAA by converting it to the biologically inactive oxIAA, highlights that our understanding of microbial degradation of this key hormone is still expanding. nsf.gov Elucidating these alternative degradation routes is crucial for understanding the ecological role of microbes in modulating plant auxin levels.

Pathway TypeKnown Pathways/IntermediatesKey Research Gaps and Future Directions
Biosynthesis Tryptophan-dependent (IPyA, IAM, TAM, IAOx)Elucidation of the complete Trp-independent pathway; discovery of novel, species-specific pathways.
Degradation Plant: Oxidation (to oxIAA), Conjugation (e.g., IAA-Aspartate)Identification of novel degradation enzymes and pathways in diverse plant species.
Bacterial: iac and iad operons (to catechol, anthranilic acid)Characterization of novel degradation operons in a wider range of microorganisms; understanding the ecological significance of microbial IAA degradation.

Advanced Approaches for Auxin Homeostasis Regulation

The ability to precisely control the levels and distribution of auxin within a plant is a powerful tool for both fundamental research and agricultural applications. Emerging technologies, particularly in the realm of synthetic biology, are providing unprecedented opportunities to manipulate auxin homeostasis. One of the most significant advances is the development of orthogonal auxin-TIR1 receptor pairs. nsf.gov By engineering a synthetic auxin analog and a mutant TIR1 receptor that specifically recognizes it, researchers can activate auxin signaling pathways independently of the endogenous auxin pool. nsf.gov This "bump-and-hole" strategy allows for precise temporal and spatial control over auxin responses, enabling the dissection of specific developmental processes.

Another promising approach involves the use of auxin-inducible degrons (AIDs). nsf.gov These are short peptide sequences from Aux/IAA proteins that, when fused to a protein of interest, can trigger its rapid degradation in the presence of auxin. This system, which can be implemented in non-plant systems like yeast and mammalian cells, provides a powerful method for conditional protein depletion. nsf.govnih.gov Future research will likely focus on refining these tools for greater specificity and efficiency, as well as developing novel synthetic circuits to control auxin biosynthesis, transport, and degradation with high precision. These advancements will not only enhance our understanding of auxin's role in plant development but also open up new avenues for engineering crop traits. nih.govnih.gov

Integrative Omics Studies (Genomics, Proteomics, Metabolomics) in Auxin Biology

To fully comprehend the multifaceted role of IAA, a holistic, systems-level approach is necessary. The integration of various "omics" disciplines—genomics, proteomics, and metabolomics—is becoming increasingly central to auxin research. nih.govnih.gov Transcriptomic studies have been instrumental in identifying auxin-responsive genes, but they only tell part of the story. Quantitative proteomics is now being used to analyze global changes in protein abundance following auxin treatment, revealing that post-transcriptional regulation plays a significant role in the auxin response. sciengine.comresearchgate.net For instance, phosphoproteomic strategies have identified ultra-rapid auxin responses, where over a thousand proteins are targeted within seconds, indicating a vast and swift signaling network. biorxiv.org

Metabolomic approaches, on the other hand, allow for the comprehensive profiling of IAA and its various precursors, catabolites, and conjugates. nih.govoup.commdpi.com This provides a direct readout of the metabolic state of the auxin network and can be used to identify novel intermediates and regulatory points. mdpi.com When combined, these omics datasets provide a powerful platform for systems biology. By integrating information on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed models of the auxin network, leading to a more predictive understanding of how this hormone regulates plant growth and development. nih.govnih.govmdpi.com The future of auxin biology will increasingly rely on these integrative approaches to unravel the complexity of auxin's action from the molecular to the whole-organism level. nih.gov

Development of Novel Research Tools and Technologies for Auxin Analysis

Progress in understanding IAA has always been intrinsically linked to the development of new tools and technologies for its detection and quantification. The low abundance and dynamic nature of auxin present significant analytical challenges. While traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) remain the gold standards for accurate quantification, there is a continuous drive to improve their throughput and sensitivity. nih.govresearchgate.netumn.edudoaj.org High-throughput methods are now available that can process hundreds of samples per week from very small amounts of tissue, facilitating large-scale genetic screens and metabolic studies. nih.govoup.comnih.govresearchgate.net

A particularly exciting area of development is the creation of genetically encoded biosensors for in vivo imaging of auxin distribution. biorxiv.orgplantae.orgresearchgate.netnih.govbiorxiv.org Sensors like AuxSen, which is based on a bacterial tryptophan repressor engineered to bind IAA, allow for the direct and reversible visualization of auxin dynamics in living cells and tissues with high spatial and temporal resolution. biorxiv.orgplantae.orgresearchgate.netbiorxiv.org These tools are revolutionizing our ability to observe how auxin gradients are established and maintained during development and in response to environmental cues. Other reporters, such as DII-VENUS and R2D2, which are based on auxin-dependent protein degradation, also provide valuable insights into auxin signaling input. nih.gov The continued development of more sensitive and specific biosensors, along with advanced imaging techniques, will be crucial for uncovering the subtle and dynamic roles of auxin in plant life. creative-proteomics.comnih.govresearchgate.net

TechnologyDescriptionFuture Directions
Mass Spectrometry GC-MS and LC-MS for precise quantification of IAA and its metabolites. nih.govresearchgate.netumn.edudoaj.orgIncreased throughput, sensitivity, and miniaturization for single-cell analysis.
Genetically Encoded Biosensors FRET-based sensors (e.g., AuxSen) and degradation-based reporters (e.g., DII-VENUS) for in vivo imaging. biorxiv.orgplantae.orgresearchgate.netnih.govbiorxiv.orgDevelopment of sensors with improved dynamic range, different affinities, and targeting to specific subcellular compartments.
Chemical Biology Tools Synthetic auxin analogs and inhibitors of auxin biosynthesis and transport. oup.comnih.govoup.comCreation of more specific and potent chemical probes to dissect auxin pathways with greater precision.

Q & A

Q. What validated methods exist for quantifying 3-Indoleacetic acid (Sodium) in plant tissue extracts?

Researchers often use colorimetric assays such as the ferric chloride-sulfuric acid method and nitrite-based reactions for quantification. The ferric chloride method requires precise timing (read at 15 minutes post-reagent addition) to capture peak absorbance at 530 nm, as color stability is transient . For higher specificity, HPLC coupled with fluorescence detection or mass spectrometry is recommended, especially when distinguishing IAA from structurally similar metabolites (e.g., indole-3-propionic acid) . Standard curves should account for matrix interference from plant pigments.

Q. What are the optimal solvent systems and storage conditions for 3-Indoleacetic acid (Sodium) in experimental workflows?

ParameterRecommendation
Solubility (in vitro) DMSO (primary solvent), H₂O (limited), ethanol, or DMF with sonication
Long-term storage -20°C (3 years) or -80°C (6 months) in inert atmosphere
Working solutions Prepare fresh in physiological saline or 20% SBE-β-CD for in vivo studies

Avoid repeated freeze-thaw cycles to prevent degradation. For in vivo dosing, formulations like 10% DMSO + 40% PEG300 + 50% saline improve bioavailability .

Q. How does 3-Indoleacetic acid (Sodium) function as a plant growth regulator in tissue culture systems?

IAA sodium salt acts synergistically with cytokinins (e.g., 6-benzylaminopurine) to induce shoot proliferation. In Weigela florida cultures, 0.27 mM IAA with 8.88 mM BAP yielded maximal shoot growth, while higher concentrations (>0.5 mM) caused hyperhydricity . For root induction, combine with indole-3-butyric acid (IBA) at 1:3 molar ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in auxin bioassays involving 3-Indoleacetic acid (Sodium)?

Discrepancies often arise from:

  • Metabolic conjugation : Plants rapidly convert exogenous IAA to inactive conjugates (e.g., indole-3-acetyl-aspartate), requiring pulse-chase experiments to track turnover .
  • Species-specific sensitivity : Arabidopsis mutants (e.g., axr1) show reduced IAA response vs. wild types; include genetic controls in cross-species studies .
  • Dosage artifacts : Pre-treat tissues with protease inhibitors to prevent enzymatic degradation during extraction .

Q. What advanced techniques enable tracking of endogenous 3-Indoleacetic acid (Sodium) pools in complex matrices?

  • Deuterated internal standards : Use 3-Indoleacetic acid-D5 (deuterated at positions 2,4,5,6,7) for isotope dilution mass spectrometry. This corrects for matrix effects and ionization efficiency variations in LC-MS/MS .
  • Microscale extraction : Combine temperature-assisted ionic liquid-based dispersive liquid-liquid microextraction (TA-IL-DLLME) with UPLC-QTOF for sub-nanogram sensitivity .

Q. How do preclinical models assess the neuropharmacological effects of 3-Indoleacetic acid (Sodium)?

In rodent studies, IAA sodium salt:

  • Reduces neuroinflammation via modulation of BDNF expression and HPA-axis hyperactivity (oral dosing: 5 mg/kg in 0.5% CMC-Na suspension) .
  • Alters serum biomarkers (e.g., CK-MB, testosterone) at 10 mg/kg/day exposure, requiring longitudinal monitoring of electrolytes and gonadotropins .
  • Use stereotaxic injection (1 µL of 5 mM solution in PBS) for localized CNS delivery .

Q. What metabolic pathways dominate exogenous 3-Indoleacetic acid (Sodium) processing in plants?

Key pathways include:

  • Non-decarboxylative conversion : Observed in apple seeds, yielding indole-3-ethanol via NADPH-dependent reductases .
  • Conjugation : Dalbergia dolichopetala seedlings form indole-3-acetyl-glucose, detectable via alkaline hydrolysis (2N NaOH, 100°C, 1 hr) .
  • Oxidative degradation : Peroxidase-mediated cleavage in root tissues produces indole-3-aldehyde, quantified via GC-MS .

Methodological Tables

Q. Table 1: Critical Parameters for IAA Quantitation

MethodLODLOQInterference Sources
Ferric chloride-H₂SO₄10 µg/mL20 µg/mLPhenolic compounds, indole
LC-MS/MS0.1 ng/mL0.5 ng/mLIsobaric auxins (e.g., IBA)

Q. Table 2: Metabolic Byproducts of IAA in Plant Systems

SpeciesMajor MetaboliteDetection Method
Canavalia maritimaIndole-3-acetyl-lectin complexesAffinity chromatography
Malus domesticaIndole-3-ethanolGC-MS after derivatization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.